

Biochemical Mechanism of Action and Selectivity

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

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CVT-313 specifically targets the ATP-binding pocket of CDK2, halting cell cycle progression. The table below summarizes its key biochemical properties.

| Property | Description |
|---|---|
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) [1] [2] |
| Mechanism | Reversible, ATP-competitive inhibition [2] |
| Biochemical Potency (IC ₅₀) | 0.5 μ M (for CDK2/cyclin A and CDK2/cyclin E complexes) [1] [3] [2] |
| Inhibition Constant (K _i) | 95 nM (competitive with ATP) [1] [3] |
| Selectivity Profile | Highly selective for CDK2. Requires 8.5-fold higher concentration for CDK1 and 430-fold higher for CDK4 [1] [2]. IC ₅₀ > 1.25 mM for MAPK, PKA, and PKC [2]. |

The selectivity of **CVT-313** arises from its specific molecular interactions within the ATP-binding pocket of CDK2. A crystal structure of the CDK2/**CVT-313** complex (PDB: 6R3P) reveals that the inhibitor binds directly to key residues **Leu83**, **Asp86**, and **Asp145** [4]. This binding is further stabilized by a water-

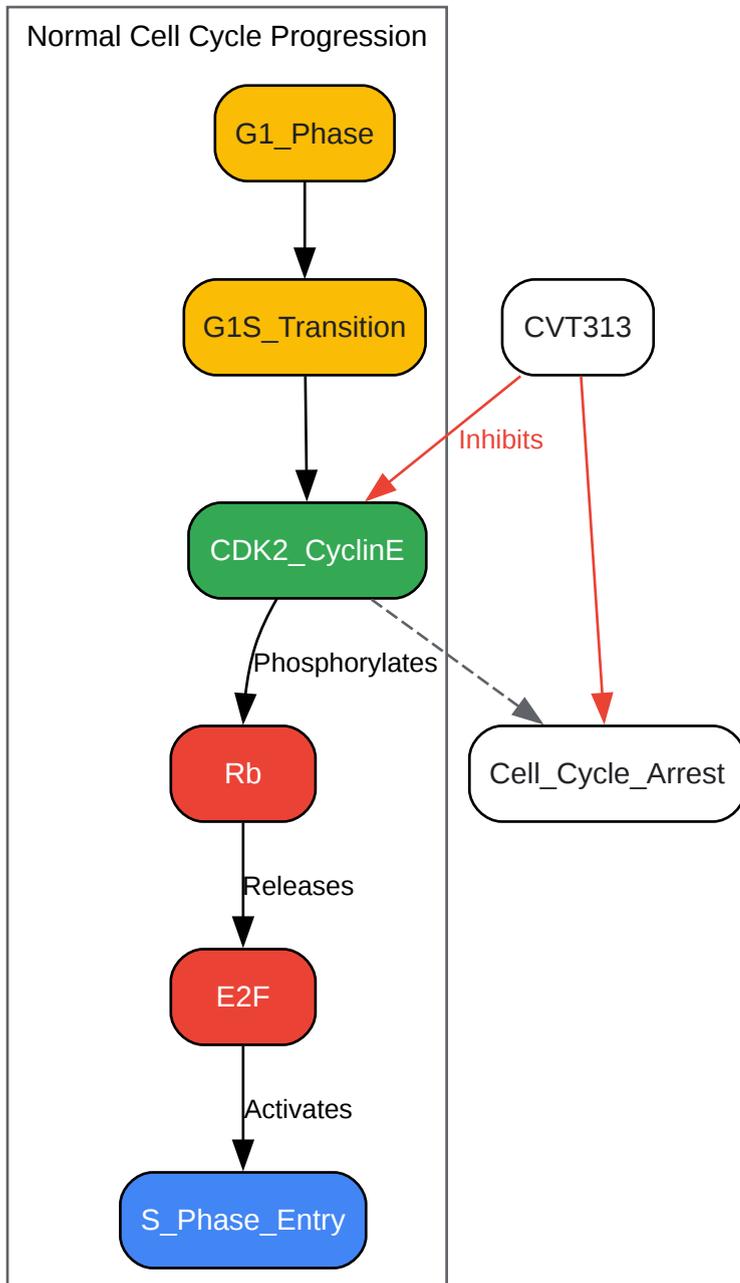
mediated interaction with **Asn132** [4]. This specific binding mode is responsible for its stabilizing effect on the CDK2 protein and its high selectivity over other kinases.

Cellular Effects and Experimental Applications

In cellular models, **CVT-313** effectively halts proliferation by arresting the cell cycle and has been used as a tool to investigate CDK2's role in various biological contexts.

| Effect | Experimental Observation |
|----------------------------|--|
| Cell Cycle Arrest | Arrest at G1/S phase boundary; inhibits hyperphosphorylation of retinoblastoma (Rb) protein [1] [3]. |
| Cellular Growth Inhibition | Inhibits growth of mouse, rat, and human cells (IC ₅₀ range: 1.25 to 20 μM) [1] [3] [4]. |
| In Vivo Efficacy | Single intraluminal exposure in rat carotid artery model inhibits >80% of neointima formation [1] [3]. |

The following diagram illustrates the core mechanism by which **CVT-313** arrests the cell cycle, leading to its observed cellular effects.



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CVT-313 inhibits CDK2/cyclin E, preventing Rb phosphorylation and G1/S transition.

Detailed Experimental Protocols

To help you apply this tool in a research setting, here are the methodologies for key experiments that demonstrate the efficacy of **CVT-313**.

Protocol: Assessing Cell Cycle Arrest via Flow Cytometry

This method is used to confirm G1/S phase arrest [1].

- **Cell Treatment:** Treat asynchronous cells (e.g., human lung carcinoma A549) with **CVT-313** at concentrations ranging from **1.25 to 20 μM** for a relevant period (e.g., 12-24 hours).
- **Cell Fixation and Staining:** Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C . Centrifuge and resuspend the cell pellet in a staining solution containing **Propidium Iodide (PI)** and RNase A.
- **Flow Cytometry Analysis:** Analyze DNA content using a flow cytometer. Cells accumulated with a 2N DNA content indicate a successful **G1/S phase arrest** induced by **CVT-313**.

Protocol: In Vivo Rat Carotid Artery Model of Restenosis

This model demonstrates the anti-proliferative effect of **CVT-313** in vivo [1].

- **Artery Denudation:** Surgically denude the endothelium of the rat common carotid artery.
- **Drug Application:** Apply **CVT-313 (brief intraluminal exposure)** in a suitable formulation. The specific dose used in the original study can be retrieved from the full text of the publication.
- **Tissue Analysis and Quantification:** After a set period (e.g., 14-21 days), harvest the arteries. Process and stain cross-sections with **hematoxylin and eosin (H&E)**. The area of neointima formation is measured morphometrically. Effective **CVT-313** treatment results in **>80% inhibition** of neointima formation compared to the control vessel.

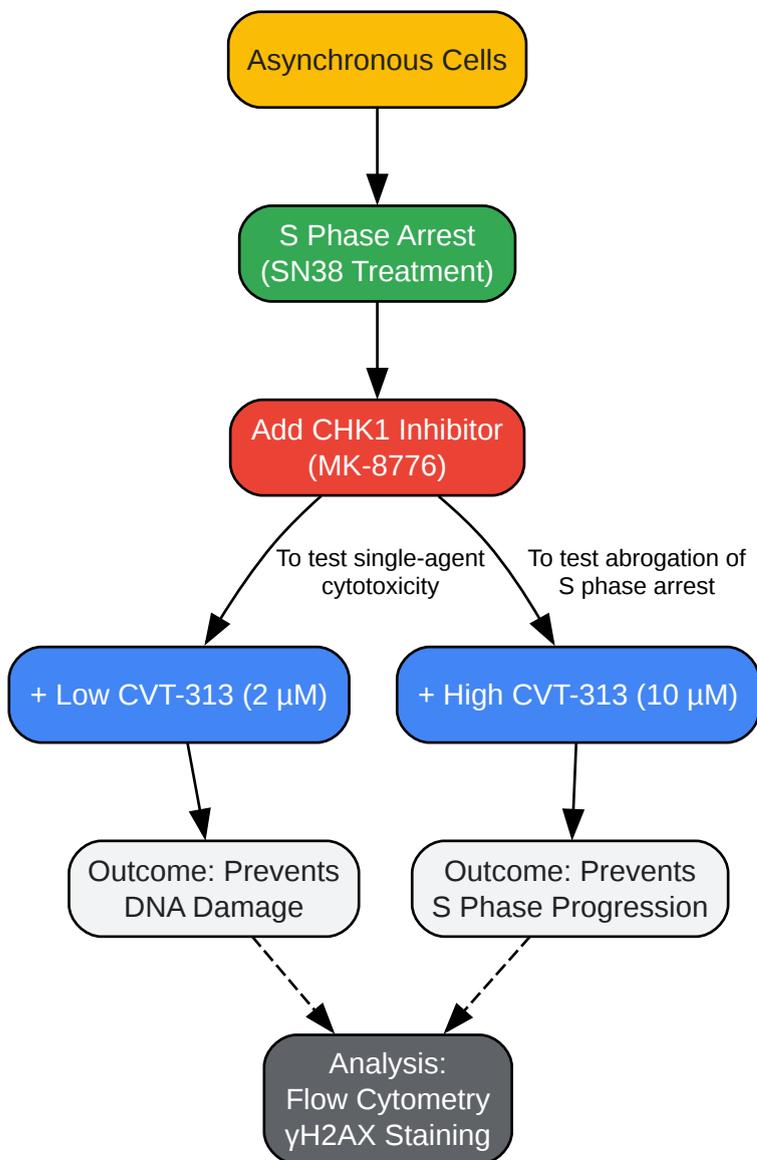
Protocol: Investigating CDK2's Role in Checkpoint Abrogation

This more complex protocol uses **CVT-313** to dissect signaling pathways in DNA damage response [5].

- **Induce S-Phase Arrest:** Treat cells (e.g., MDA-MB-231) with a topoisomerase I inhibitor like **SN38** for 24 hours to induce replication stress and S-phase arrest.
- **Abrogate Checkpoint:** Add a CHK1 inhibitor (e.g., **MK-8776**) to abrogate the S-phase arrest. To test CDK2's role, co-treat with varying concentrations of **CVT-313**.
 - **Low CVT-313 (2 μM):** Prevents DNA breaks (γH2AX formation) in single-agent CHK1i hypersensitivity.

- **High CVT-313 (5-10 μM)**: Required to prevent S-phase progression in SN38-arrested cells upon CHK1i addition.
- **Analysis**: Use flow cytometry to monitor cell cycle progression (as in Protocol 1) and western blotting or immunofluorescence for DNA damage markers (e.g., γH2AX).

The diagram below outlines this experimental workflow for studying checkpoint abrogation.



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Workflow for using **CVT-313** to study CDK2 in DNA damage checkpoint abrogation.

Emerging Research and Future Directions

While **CVT-313** remains a valuable research tool, the field of CDK2 inhibition is advancing. Recent studies highlight its use in investigating novel therapeutic combinations, particularly in **sensitizing tumors to immunotherapy** [6]. Furthermore, the development of highly selective **CDK2 degraders** (PROTACs) represents a next-generation approach to target CDK2, potentially overcoming limitations of traditional inhibitors [7].

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